molecular formula C15H14N2 B5763526 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- CAS No. 108714-03-0

1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

Cat. No.: B5763526
CAS No.: 108714-03-0
M. Wt: 222.28 g/mol
InChI Key: HULPJQXXYCPOHN-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Scaffolds in Modern Medicinal Chemistry and Materials Science Research

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged" structure in academic research, particularly in medicinal chemistry and materials science. nih.govrsc.org Its significance stems from its versatile biological activity and its ability to serve as a foundational structure for a vast number of derivatives. impactfactor.orgijpsjournal.com The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows it to interact with a wide range of biological targets, including enzymes and protein receptors. ijpsjournal.comnih.gov

In medicinal chemistry, this structural versatility has led to the development of benzimidazole derivatives with a broad spectrum of pharmacological activities. eurekaselect.comresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, antiviral, anthelmintic, and antihypertensive properties. nih.govrsc.orgbenthamdirect.com The physicochemical attributes of the benzimidazole scaffold, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable these compounds to bind effectively with various macromolecules, making them highly valuable in drug design and discovery. nih.gov Numerous approved drugs contain the benzimidazole core, and ongoing research continues to explore new therapeutic applications by modifying the substituents on the benzimidazole ring system. impactfactor.orgbenthamdirect.com

Beyond pharmaceuticals, benzimidazole derivatives are increasingly being investigated in materials science. chemistryworld.com Their unique electronic and photophysical properties have led to applications in organic light-emitting diodes (OLEDs), solar cells, and as chemosensors. researchgate.net Furthermore, theoretical and experimental studies have explored their potential as energetic materials, corrosion inhibitors, and liquid crystals, highlighting the broad scope of this heterocyclic system in the development of advanced materials. researchgate.netmdpi.comresearchgate.net The ongoing exploration of novel synthetic methods, including green chemistry approaches, further expands the potential for creating new benzimidazole-based compounds for diverse applications. researchgate.netnih.gov

Overview of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- in the Context of Emerging Research Trends

Within the extensive family of benzimidazole derivatives, 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, also known as 2-(4-methylbenzyl)-1H-benzimidazole, represents a specific molecular structure of interest in academic research. nih.gov This compound is characterized by a benzimidazole core substituted at the 2-position with a 4-methylbenzyl group. This substitution is achieved via a methylene (B1212753) (-CH2-) linker between the benzimidazole ring and the 4-methylphenyl (p-tolyl) moiety. nih.gov

The study of this compound aligns with the broader research trend of synthesizing and evaluating libraries of 2-substituted benzimidazoles to establish structure-activity relationships (SAR). nih.govresearchgate.net Researchers systematically modify the substituent at the C2 position to modulate the compound's biological or physical properties. The inclusion of a benzyl (B1604629) group, and specifically a methyl-substituted one, allows for the investigation of how lipophilicity, steric bulk, and electronic properties introduced by this substituent influence the molecule's interactions with biological targets or its performance in material applications.

While research on the broader class of 2-benzyl-benzimidazoles is well-documented for various therapeutic applications, academic studies focusing specifically on the 2-[(4-methylphenyl)methyl]- derivative contribute to a deeper understanding of these SARs. nih.govnih.gov Investigations into this and similar compounds often serve as foundational research for developing more potent and selective agents in areas like cancer, infectious diseases, or for creating novel organic materials. researchgate.netnih.gov

Table 1: Physicochemical Properties of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

Property Value Source
Molecular Formula C15H14N2 nih.gov
Molecular Weight 222.28 g/mol nih.gov
IUPAC Name 2-[(4-methylphenyl)methyl]-1H-benzimidazole nih.gov
CAS Number 108714-03-0 nih.gov
Monoisotopic Mass 222.1157 Da nih.gov
Topological Polar Surface Area 41.6 Ų Computed
XLogP3 3.6 nih.gov
Hydrogen Bond Donor Count 1 Computed

| Hydrogen Bond Acceptor Count | 2 | Computed |

Note: Computed properties are derived from the molecule's structure and are not experimentally determined.

Scope and Research Objectives Pertaining to the Academic Study of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

The academic study of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- typically encompasses a multi-faceted approach, focusing on its synthesis, structural characterization, and the evaluation of its potential applications. The primary research objectives include:

Synthesis and Optimization: A core objective is the development of efficient and sustainable synthetic routes. This often involves the condensation reaction between o-phenylenediamine (B120857) and 4-methylphenylacetic acid or a related derivative, frequently employing various catalysts to improve reaction yields and conditions. nih.govrsc.org Research may focus on comparing conventional methods with greener, more environmentally benign protocols. nih.gov

Structural Characterization: Once synthesized, a crucial step is the unambiguous confirmation of the compound's structure. This is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). nih.govijpbs.comorientjchem.org In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional molecular structure, providing valuable data on bond lengths, angles, and intermolecular interactions. nih.gov

Investigation of Biological Activity: A significant portion of academic research is dedicated to exploring the compound's pharmacological potential. This involves in vitro screening against various biological targets, such as cancer cell lines, bacteria, fungi, or specific enzymes. nih.gov The goal is to identify any significant bioactivity and contribute to the understanding of the structure-activity relationship of 2-substituted benzimidazoles.

Exploration of Material Properties: In the context of materials science, research objectives may include investigating the compound's photophysical properties (absorption and emission spectra), electrochemical behavior, and thermal stability. researchgate.netmdpi.com These studies aim to assess its suitability for applications in electronic or optoelectronic devices.

Computational and Theoretical Studies: To complement experimental work, researchers often employ computational methods like Density Functional Theory (DFT) and molecular docking. nih.govnih.gov These studies provide insights into the molecule's electronic structure, reactivity, and potential binding modes with biological receptors, helping to rationalize experimental findings and guide the design of future derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-6-8-12(9-7-11)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPJQXXYCPOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354408
Record name 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108714-03-0
Record name 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Benzimidazole, 2 4 Methylphenyl Methyl and Its Derivatives

Conventional Synthetic Routes and Precursors for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

The traditional and most widely employed methods for the synthesis of 2-substituted benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions. semanticscholar.orgresearchgate.net These methods generally involve the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (Phillips-Ladenburg) or an aldehyde (Weidenhagen). semanticscholar.orgresearchgate.net

For the synthesis of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, the primary precursors are o-phenylenediamine and a compound containing the 4-methylphenylacetyl moiety.

Phillips-Ladenburg Synthesis: This approach involves the condensation of o-phenylenediamine with 4-methylphenylacetic acid. The reaction is typically carried out at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclization and dehydration steps. niscpr.res.incolab.ws While effective, this method can suffer from harsh reaction conditions and the formation of by-products. niscpr.res.in

Weidenhagen Synthesis: Alternatively, the condensation of o-phenylenediamine with 4-methylphenylacetaldehyde can be employed. This reaction often requires an oxidizing agent to facilitate the final aromatization of the initially formed dihydrobenzimidazole intermediate. semanticscholar.org A study on the synthesis of 2-(4-methylphenyl)-1H-1,3-benzodiazole, a closely related compound, utilized o-phenylenediamine and 4-methylbenzaldehyde (B123495) as model substrates. nih.gov In the absence of a catalyst, this reaction can lead to a mixture of products, including the desired benzimidazole (B57391) and the 1,2-disubstituted derivative. nih.gov

The direct condensation of o-arylenediamines with aldehydes is often not a preferred route as it can lead to a complex mixture of products, including 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products. niscpr.res.in

Green Chemistry Approaches and Sustainable Synthetic Strategies for Benzimidazole Derivatives

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. rasayanjournal.co.inlew.roscispace.comresearchgate.net The synthesis of various benzimidazole derivatives has been successfully achieved using microwave assistance, frequently in solvent-free conditions or using greener solvents like water or ethanol (B145695). mdpi.comrasayanjournal.co.inresearchgate.net For instance, the microwave-assisted synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes has been reported to be significantly more efficient than conventional heating methods. organic-chemistry.org

Ultrasound-Assisted Synthesis: Sonication is another green technique that has been applied to the synthesis of benzimidazoles. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. semanticscholar.org

Catalyst-Free and Solvent-Free Conditions: A truly green synthetic method involves the absence of both a catalyst and a solvent. An efficient, catalyst- and additive-free synthesis of 2-substituted benzimidazoles has been developed by the condensation of 1,2-diaminoarenes and aldehydes in methanol (B129727) at ambient temperature, with reaction times as short as one minute. researchgate.net This method has been shown to be scalable to the multi-gram level. researchgate.net

The use of water as a solvent is another key aspect of green chemistry. The synthesis of 2-substituted benzimidazoles has been achieved in high yields in water at low temperatures or at 80 °C for electron-deficient aldehydes. mdpi.com

Catalyst Systems and Reaction Conditions Optimization in the Synthesis of Benzimidazole Scaffolds

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in benzimidazole synthesis. A wide array of catalysts has been explored for this purpose.

Metal Catalysts: Various metal catalysts have been shown to be effective in promoting the synthesis of benzimidazoles. These include:

Gold Nanoparticles: Supported gold nanoparticles (Au/TiO2) have been used as an efficient catalyst for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov

Copper Catalysts: Copper iodide (CuI) has been utilized in the three-component synthesis of 1,2-disubstituted benzimidazoles. nih.gov

Indium(III) triflate: This reusable catalyst has been employed for the solvent-free synthesis of 2-substituted benzimidazoles with high yields. nih.gov

Zinc Oxide Nanoparticles (ZnO NPs): ZnO NPs have been used as a catalyst under ultrasound conditions for the synthesis of 2-benzimidazole derivatives. semanticscholar.org

Acid Catalysts: Both Brønsted and Lewis acids are commonly used to catalyze the condensation reaction.

Ammonium Chloride (NH4Cl): This mild and inexpensive catalyst has been used for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes in ethanol at 80-90°C. niscpr.res.in

Phosphoric Acid: Phosphoric acid has been demonstrated to be an effective homogeneous catalyst for the synthesis of 1,2-disubstituted benzimidazoles under mild conditions. rsc.org

Reaction Conditions Optimization: The optimization of reaction parameters such as solvent, temperature, and reaction time is critical. A study on the reaction between o-phenylenediamine and 4-methylbenzaldehyde to form 2-(4-methylphenyl)-1H-1,3-benzodiazole provides a clear example of this. nih.gov In the absence of a catalyst, various solvents were screened, with many leading to the formation of undesired imine intermediates or a mixture of products. nih.gov This highlights the importance of catalyst selection in directing the reaction towards the desired benzimidazole product.

Derivatization Strategies for Structural Modification of the 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- Scaffold

The versatility of the benzimidazole scaffold lies in its amenability to structural modification at several positions, allowing for the fine-tuning of its biological activity. nih.gov

Functionalization at Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring, particularly the N-1 position, are common sites for functionalization. N-alkylation is a frequently employed strategy to introduce various substituents. For instance, the synthesis of 1-(4-Methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole has been achieved, demonstrating the introduction of a substituted benzyl (B1604629) group at the N-1 position. rsc.org This reaction can be catalyzed by acids like phosphoric acid. rsc.org Generally, N-alkylation of benzimidazoles can be carried out using alkyl halides in the presence of a base. researchgate.net

Substituent Variation at the 2-Position (Benzyl Group)

Modification of the 2-benzyl group can lead to a diverse range of analogues. Synthetic strategies for benzimidazoles often allow for the use of various substituted aldehydes or carboxylic acids as precursors, directly leading to derivatives with different substituents on the benzyl ring. For example, the synthesis of 2-(4-chlorobenzyl), 2-(4-bromobenzyl), 2-(4-fluorobenzyl), and 2-(4-methoxybenzyl) benzimidazole derivatives has been reported, showcasing the tolerance of the reaction to different functional groups on the phenyl ring of the benzyl moiety. nih.gov

Modifications to the Toluene (B28343) Moiety

While direct modification of the toluene moiety of a pre-formed 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- molecule is less common, the synthesis can be adapted to incorporate different substituents on this ring. By starting with appropriately substituted phenylacetic acids or phenylacetaldehydes, a variety of derivatives can be prepared. For example, using 4-chlorophenylacetic acid or 4-methoxyphenylacetic acid as a precursor in a Phillips-Ladenburg type synthesis with o-phenylenediamine would yield the corresponding 2-[(4-chlorophenyl)methyl]- or 2-[(4-methoxyphenyl)methyl]-1H-benzimidazole. The synthesis of 1-(4-methylbenzyl)-2-(p-tolyl)-1H-benzo[d]imidazole, where the toluene moiety of the 2-substituent is present, further illustrates this principle. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1h Benzimidazole, 2 4 Methylphenyl Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of the closely related compound, 2-benzyl-1H-benzimidazole, recorded in DMSO-d₆, distinct signals corresponding to the different protons are observed. The protons of the benzimidazole (B57391) ring typically appear in the aromatic region, alongside those of the benzyl (B1604629) group. The methylene (B1212753) bridge protons (—CH₂—) that link the p-tolyl group to the benzimidazole core in the title compound are expected to produce a characteristic singlet. The methyl protons (—CH₃) of the p-tolyl group would also yield a distinct singlet.

Similarly, the ¹³C NMR spectrum provides crucial data on the carbon skeleton. For 2-benzyl-1H-benzimidazole, the spectrum shows unique resonances for each carbon atom, including the methylene carbon and the carbons of both the benzimidazole and phenyl rings. For 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, the presence of the additional methyl carbon on the phenyl ring would be clearly indicated in the aliphatic region of the ¹³C NMR spectrum. The rapid tautomeric exchange of the N-H proton in the imidazole (B134444) ring at room temperature often results in an averaging of the chemical shifts for the C4/C7 and C5/C6 pairs of the benzimidazole moiety.

Detailed analysis of chemical shifts, coupling constants, and signal integrations from both ¹H and ¹³C NMR spectra allows for the complete and precise assignment of the molecular structure.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm) and Multiplicity
2-Methyl-1H-benzo[d]imidazole¹HDMSO-d₆12.20 (s, 1H, NH), 7.45 (dd, 2H), 7.08 (m, 2H), 2.46 (s, 3H, CH₃)
2-Methyl-1H-benzo[d]imidazole¹³CDMSO-d₆151.15, 138.91, 130.90, 114.17, 14.54
2-Phenyl-1H-benzo[d]imidazole¹HDMSO-d₆12.95 (s, 1H, NH), 8.18 (dd, 2H), 7.55 (m, 5H), 7.21 (m, 2H)
2-Phenyl-1H-benzo[d]imidazole¹³CDMSO-d₆151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03

Single-Crystal X-ray Diffraction Analysis of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- and Related Complexes

The crystal structure of 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, a related compound, has been thoroughly investigated. This compound crystallizes in the triclinic space group P-1, with two independent molecules (A and B) in the asymmetric unit. The benzimidazole core in both molecules is nearly planar. The dihedral angles between the benzimidazole unit and the attached benzene (B151609) rings of the 4-methylbenzyl and 4-methylphenyl groups differ slightly between the two molecules, highlighting conformational flexibility. For instance, in one molecule, these angles are 76.64° and 46.87°, while in the other, they are 86.31° and 39.14°.

The crystal packing of this related structure is stabilized by weak intermolecular C—H···N hydrogen bonds, which link molecules into centrosymmetric dimers. This analysis underscores the structural motifs and non-covalent interactions that are likely to govern the solid-state architecture of the parent N-H compound.

Interactive Data Table: Crystallographic Data for 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole

ParameterValue
Chemical FormulaC₂₂H₂₀N₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.6610 (2)
b (Å)10.2900 (2)
c (Å)17.7271 (3)
α (°)84.437 (2)
β (°)81.536 (2)
γ (°)76.165 (2)
Volume (ų)1689.02 (6)
Z4

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition (C₁₅H₁₄N₂).

The fragmentation of benzimidazole derivatives under electron impact (EI) ionization typically follows characteristic pathways. The molecular ion (M⁺) is usually prominent. A common fragmentation process for 2-benzyl substituted benzimidazoles involves the cleavage of the bond between the methylene group and the benzimidazole ring. This can lead to the formation of a stable tropylium-like cation or a benzimidazolyl-methyl cation. Subsequent fragmentations often involve the characteristic loss of HCN from the benzimidazole ring, a hallmark of this heterocyclic system. Analysis of these fragmentation pathways provides valuable structural information that complements data from other spectroscopic methods.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-

m/z Value (Expected)Ion Structure / IdentityFragmentation Pathway
222[C₁₅H₁₄N₂]⁺˙ (Molecular Ion)-
221[M-H]⁺Loss of a hydrogen radical
131[C₈H₇N₂]⁺Cleavage of the benzyl-CH₂ bond
104[C₇H₄N]⁺Loss of HCN from the benzimidazole fragment
91[C₇H₇]⁺ (Tropylium ion)Cleavage of the CH₂-benzimidazole bond

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational properties of molecules. The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting).

For 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, the IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3400-2500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, often involved in hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the methylene and methyl groups typically appear around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations within the fused ring system are expected in the 1650-1450 cm⁻¹ region. Bending vibrations for C-H and N-H bonds appear at lower wavenumbers.

Interactive Data Table: Characteristic Vibrational Frequencies for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretch3400 - 2500 (broad)Imidazole N-H
Aromatic C-H Stretch3100 - 3000Ar-H
Aliphatic C-H Stretch3000 - 2850-CH₂-, -CH₃
C=N Stretch1650 - 1590Imidazole C=N
C=C Stretch1600 - 1450Aromatic C=C
N-H Bend1550 - 1480Imidazole N-H
C-H Bend1475 - 1370-CH₂-, -CH₃

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties Investigation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. These properties are determined by the π-conjugated system of the benzimidazole and p-tolyl moieties.

The UV-Vis absorption spectrum of benzimidazole derivatives typically displays strong absorption bands in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic system. For 1H-benzimidazole itself, absorption maxima are observed around 243, 274, and 281 nm in acetonitrile (B52724). The substitution of the 2-(4-methylphenyl)methyl- group is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Many benzimidazole derivatives are also fluorescent, meaning they emit light after being electronically excited. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is observed at longer wavelengths (lower energy). The quantum yield and lifetime of the fluorescence are important photophysical parameters that characterize the efficiency and dynamics of the emission process. These properties are sensitive to the molecular structure and the local environment, such as the solvent polarity.

Interactive Data Table: Representative Electronic Spectra Data for 1H-Benzimidazole

TechniqueSolventλ_max (nm)Transition Type
UV-Vis AbsorptionAcetonitrile243, 274, 281π→π
Fluorescence EmissionAcetonitrile~290-310π→π

Computational and Theoretical Studies on 1h Benzimidazole, 2 4 Methylphenyl Methyl

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. DFT methods are employed to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors. For benzimidazole (B57391) derivatives, these calculations provide a foundational understanding of their chemical behavior. biointerfaceresearch.comresearchgate.net

DFT studies typically begin with the optimization of the molecule's ground-state geometry. Calculations at levels like B3LYP with a 6-311G basis set are common for achieving a balance between accuracy and computational cost. biointerfaceresearch.comresearchgate.net These optimized structures allow for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.gov

From the optimized geometry, key electronic properties are derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. biointerfaceresearch.com

Molecular Docking Simulations for Ligand-Target Interaction Modeling (Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For 2-substituted benzimidazole derivatives, docking studies have been widely performed to explore their interactions with various biological targets, including enzymes and receptors implicated in cancer, microbial infections, and other diseases. ukm.mynih.gov

The process involves preparing the 3D structures of both the ligand (e.g., 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-) and the target protein. Docking algorithms then systematically sample different conformations and orientations of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity (often expressed in kcal/mol). ukm.my Lower binding energy scores typically indicate more favorable interactions.

Common targets for benzimidazole derivatives include:

Tyrosine Kinases (e.g., EGFR): Many benzimidazoles are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. ukm.my Docking studies reveal that the benzimidazole core can mimic the purine (B94841) ring of ATP, forming crucial hydrogen bonds with key residues like Met793 in the ATP-binding pocket. ukm.my

Tubulin: As anthelmintic and anticancer agents, benzimidazoles can bind to the colchicine-binding site of β-tubulin, disrupting microtubule polymerization. nih.gov

DNA Gyrase and Topoisomerases: These enzymes are vital for bacterial replication, making them targets for antibacterial agents. Docking simulations show how benzimidazole derivatives can fit into the enzyme's active site, interfering with its function. researchgate.netnih.gov

The analysis of the docked complex provides mechanistic insights by identifying specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, the benzimidazole core is expected to form hydrogen bonds via its nitrogen atoms, while the tolyl group would likely engage in hydrophobic and van der Waals interactions within the binding pocket. ukm.my

Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives Against Protein Targets

Ligand Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type Reference
Benzimidazole Derivative EGFR Tyrosine Kinase (3VJO) -8.1 Met793, Leu718, Val726 H-bond, Hydrophobic ukm.my
Benzimidazole-Thiadiazole α-Glucosidase (5KZW) -9.5 Asp242, Arg526, Phe450 H-bond, π-π Stacking nih.gov
2-Phenyl-1H-benzimidazole Teladorsagia Tubulin -7.5 Cys239, Leu248, Ala316 Hydrophobic nih.gov
Benzimidazole-Triazole EGFR (1M17) -8.7 Met769, Leu768, Pro770 H-bond, Hydrophobic tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of the ligand-protein complex, analyze conformational changes, and understand the influence of the solvent environment. nih.govtandfonline.com

An MD simulation typically starts with the best-docked pose of the ligand-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a specific duration (e.g., nanoseconds), generating a trajectory of atomic positions and velocities.

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the complex has reached equilibrium and remains stable throughout the simulation. semanticscholar.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible and rigid regions of the protein. Significant fluctuations in the active site residues upon ligand binding can provide insights into the binding mechanism. researchgate.net

Radius of Gyration (Rg): This value indicates the compactness of the protein structure. Changes in Rg can suggest conformational changes or unfolding of the protein. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the simulation time is analyzed to confirm the stability of these key interactions identified in docking studies. nih.gov

For benzimidazole derivatives, MD simulations have been used to confirm the stability of their complexes with targets like tubulin and DNA gyrase, validating the interactions predicted by docking and providing a more realistic model of the binding event. nih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights and Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity.

In a QSAR study, a set of molecules with known biological activities (e.g., IC50 values) is used. For each molecule, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe atomic connectivity (e.g., molecular connectivity indices). researchgate.net

Electronic descriptors: Relate to charge distribution (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity. nih.gov

Steric descriptors: Describe the size and shape of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that relates a subset of these descriptors to the observed biological activity. nih.govbiointerfaceresearch.com The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and provide mechanistic insights into which molecular features are crucial for activity. longdom.org

For benzimidazole derivatives, QSAR models have been developed for various activities, including anticancer, antibacterial, and enzyme inhibition. longdom.orgresearchgate.netnih.gov For example, a QSAR study on antibacterial benzimidazoles might reveal that activity is positively correlated with lipophilicity and negatively correlated with the energy of the LUMO, suggesting that more lipophilic compounds with a greater ability to accept electrons are more potent. nih.gov

Table 4: Example of a QSAR Model for Benzimidazole Derivatives

Model Type Statistical Parameters Descriptors Used Mechanistic Insight Reference
Multiple Linear Regression (MLR) r² = 0.904, q² = 0.781 Topological, Electronic Model relates chemical-biological interactions to predict IC50 values against a cancer cell line. researchgate.net
MLR r² = 0.788, q² = 0.726 Thermodynamic, Structural Identifies structural requirements for antimicrobial activity against S. aureus. longdom.org
MLR Good statistical fit HOMO energy, Hydration energy Negative electrostatic potentials around specific atoms are important for antibacterial activity. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data. nih.govresearchgate.net

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO-DFT), is a standard approach for calculating the nuclear magnetic shielding tensors of a molecule. researchgate.netnih.gov From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. Calculations are performed on the DFT-optimized geometry of the molecule. The calculated chemical shifts for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- can then be compared with experimentally obtained spectra to confirm its structure and assign specific peaks to the corresponding protons and carbons in the molecule. researchgate.net

IR Spectra Prediction: The vibrational frequencies and intensities of a molecule can be calculated using DFT. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical vibrational spectrum can be compared with the experimental FT-IR spectrum. researchgate.net While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes (e.g., C-H stretching, C=N stretching, ring deformations) within the molecule. mdpi.com

Table 5: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for Benzimidazole Derivatives

Spectroscopy Type Parameter Experimental Value Calculated Value Method Reference
¹³C NMR C2 Chemical Shift ~152 ppm ~152.2 ppm GIAO/DFT nih.gov
¹H NMR N-H Proton Shift ~11.6 ppm ~11.61 ppm GIAO/DFT nih.gov
FT-IR C=O Stretching 1708 cm⁻¹ 1776 cm⁻¹ DFT/B3LYP mdpi.comnih.gov
FT-IR C-H Stretching 2919 cm⁻¹ 2927 cm⁻¹ DFT/B3LYP mdpi.com

Investigation of Biological Activities and Underlying Molecular Mechanisms for 1h Benzimidazole, 2 4 Methylphenyl Methyl

Enzyme Inhibition Studies and Mechanistic Insights

While specific inhibitory data for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is not extensively documented, the benzimidazole (B57391) core is a well-established pharmacophore known to inhibit a wide array of enzymes. Derivatives of this scaffold have been extensively investigated as inhibitors of various enzymatic targets.

Kinase Inhibition : The benzimidazole skeleton is a privileged structure in the development of protein kinase inhibitors for cancer therapy. researchgate.net Numerous derivatives have been shown to target kinases such as EGFR, VEGFR, and BRAF, playing a role in halting uncontrolled cell proliferation. researchgate.net

Protease Inhibition : Research into protease inhibitors for various diseases, including viral infections and cancer, has often involved heterocyclic compounds like benzimidazoles.

Topoisomerase Inhibition : Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases I and II. nih.govesisresearch.org These compounds can trap the enzyme-DNA cleavable complex, leading to DNA strand breaks and ultimately cell death, which is a key mechanism for anticancer drugs. esisresearch.orgnih.govtmu.edu.tw

Acetylcholinesterase (AChE) Inhibition : In the context of Alzheimer's disease, the inhibition of AChE is a primary therapeutic strategy. Many benzimidazole derivatives have been synthesized and evaluated for their AChE inhibitory potential, with some showing significant activity. researchgate.netbiointerfaceresearch.comphyschemres.orgnih.gov The mechanism often involves interactions with the catalytic or peripheral anionic sites of the enzyme. physchemres.org

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Various benzimidazole-containing compounds have been reported to effectively inhibit tyrosinase. researchgate.netresearchgate.netnih.gov

COX-2 Inhibition : As a target for anti-inflammatory drugs, selective COX-2 inhibition is a desirable trait. The benzimidazole structure has been incorporated into molecules designed to selectively inhibit COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with traditional NSAIDs.

NS5B Polymerase Inhibition : The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus, NS5B, is a critical target for antiviral therapy. Benzimidazole-based compounds have been developed as allosteric inhibitors of this enzyme, effectively blocking viral replication. nih.govnih.govunimi.it

The following table summarizes the enzyme inhibitory activities observed for various benzimidazole derivatives, illustrating the broad potential of this chemical class.

Derivative ClassTarget EnzymeObserved ActivityReference(s)
Bi- and ter-benzimidazolesTopoisomerase IInhibition of DNA relaxation esisresearch.orgnih.gov
1-Cycloalkyl-2-phenyl-1H-benzimidazolesHCV NS5B PolymeraseInhibition of RNA replication nih.gov
Benzimidazole-triazole hybridsAcetylcholinesterase (AChE)Potent inhibition nih.gov
Benzimidazole-thione Schiff basesTyrosinaseStrong inhibitory activity researchgate.net
2-ArylbenzimidazolesKinases (EGFR, VEGFR)Inhibition of kinase activity researchgate.net

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Specific receptor binding profiling for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is not detailed in the available literature. However, the benzimidazole scaffold is recognized for its ability to interact with a variety of biological receptors. As a privileged structure, it can mimic the purine (B94841) nucleus of endogenous ligands, enabling it to bind to biopolymers and receptor sites. nih.govacs.org Structure-activity relationship (SAR) studies on benzimidazole derivatives often reveal that substitutions at the N-1, C-2, and C-5/6 positions are crucial for determining receptor affinity and pharmacological effect. nih.gov The addition of different functional groups can modulate the electronic and steric properties of the molecule, influencing its binding mode and specificity for a given receptor.

Cellular Pathway Modulation and Signal Transduction Interventions (In Vitro Focus on Apoptosis, Cell Cycle Arrest)

While in vitro studies on 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- are not specifically reported, the broader class of benzimidazole derivatives is well-known for its ability to modulate critical cellular pathways, particularly those involved in cell survival and proliferation. A common mechanism of action for the anticancer activity of benzimidazoles is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov These compounds can trigger apoptosis by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases. nih.gov Furthermore, benzimidazoles have been shown to cause cell cycle arrest at various phases, such as G0/G1, S, or G2/M, preventing cancer cells from completing division and leading to their eventual death. nih.gov

Antimicrobial Mechanisms of Action (Bacterial, Fungal, Viral, Anthelmintic)

The benzimidazole scaffold is a cornerstone of antimicrobial drug discovery. researchgate.netsemanticscholar.orgmdpi.com Although specific data for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is scarce, related compounds have demonstrated broad-spectrum activity.

Antibacterial : Benzimidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net One of the proposed mechanisms for some derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in bacteria. nih.govnih.gov

Fungal : The antifungal action of some benzimidazoles is attributed to the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. acs.org This disruption leads to membrane degradation and fungal cell death. Some derivatives are also known to inhibit cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. acs.org

Viral : As mentioned previously, benzimidazole derivatives are potent inhibitors of viral enzymes like the HCV NS5B polymerase, representing a key antiviral mechanism. nih.govnih.gov

Anthelmintic : Historically, benzimidazoles (e.g., albendazole, mebendazole) are among the most important classes of anthelmintic drugs. Their primary mechanism of action is binding to the β-tubulin protein of the parasites, which inhibits microtubule polymerization. This disruption of the cytoskeleton interferes with essential cellular functions like motility and nutrient uptake, leading to the parasite's death.

Antiproliferative Mechanisms in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative activity of the benzimidazole class of compounds is one of its most extensively studied properties. researchgate.netnih.gov Derivatives have shown cytotoxic effects against a wide range of cancer cell lines. nih.gov The primary mechanisms underlying this activity are the induction of apoptosis and cell cycle arrest, as detailed in section 5.3. nih.gov By targeting fundamental cellular processes, these compounds can selectively induce death in rapidly dividing cancer cells. The ability of the benzimidazole core to interact with biopolymers like proteins and nucleic acids allows for the targeting of various components of the cell division and survival machinery. nih.govacs.org

Immunomodulatory Effects and Mechanistic Pathways

Information regarding the specific immunomodulatory effects and mechanistic pathways of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- is not available in the current scientific literature. Research on the immunomodulatory properties of the broader benzimidazole class is an emerging area.

Interaction with Biomolecules (DNA, Proteins, Lipids) at a Molecular Level

The interaction of benzimidazole derivatives with essential biomolecules is fundamental to their biological activity. bohrium.com

DNA Interaction : The planar, bicyclic structure of the benzimidazole ring allows it to interact with DNA through non-covalent modes, primarily groove binding (typically in the minor groove) and intercalation between base pairs. bohrium.com These interactions can interfere with DNA replication and transcription, contributing to the antimicrobial and anticancer effects of these compounds. esisresearch.orgresearchgate.net

Protein Interaction : As evidenced by their role as enzyme inhibitors, benzimidazoles are adept at binding to proteins. The nature of the substituents on the benzimidazole ring dictates the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active or allosteric sites, determining the compound's inhibitory potency and selectivity. physchemres.org A key example is the binding of anthelmintic benzimidazoles to the protein β-tubulin.

Applications of 1h Benzimidazole, 2 4 Methylphenyl Methyl in Advanced Materials and Catalysis Research

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Benzimidazole (B57391) derivatives are well-regarded for their versatility as ligands in coordination chemistry. The nitrogen atoms in the imidazole (B134444) ring can readily coordinate with a wide range of metal ions, forming stable complexes. nih.gov This coordination ability is fundamental to the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.netresearchgate.netrsc.orgnih.gov

The structure of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- features a benzimidazole moiety that can act as a robust coordinating agent. While specific studies detailing the use of this exact ligand in MOF synthesis are not extensively documented, the principles of MOF construction suggest its suitability. The 4-methylphenyl group can also influence the resulting framework's properties, such as its porosity and host-guest interactions. The synthesis of MOFs using benzimidazole-based ligands often involves solvothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. mdpi.com

Table 1: Examples of Metal-Organic Frameworks Based on Benzimidazole Derivatives

LigandMetal IonResulting MOF PropertiesPotential Application
5-(benzimidazole-1-yl)isophthalic acidCd(II), Zn(II), Co(II), Ni(II)3D network structures with fluorescent properties.Selective detection of Fe(III) and Cr(VI) in water.
Benzimidazole-dicarboxylic acidVarious transition metalsPorous structures with high surface area.Gas storage and separation.
Functionalized 2-phenylbenzimidazolesLanthanide ionsLuminescent properties.Optical sensing and lighting.

Note: This table presents data for various benzimidazole derivatives to illustrate the potential of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- as a ligand in MOF synthesis.

Application in Organic Synthesis as a Catalyst or Precursor for Organic Transformations

Metal complexes derived from benzimidazole ligands have demonstrated significant catalytic activity in a variety of organic transformations. These reactions include oxidation, reduction, and cross-coupling reactions. enpress-publisher.com The benzimidazole scaffold can be readily functionalized, allowing for the fine-tuning of the electronic and steric properties of the resulting catalyst. nih.govresearchgate.net

Complexes of ruthenium and other transition metals with 2-benzylbenzimidazole derivatives, which are structurally similar to 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, have been investigated as catalysts for hydrogenation reactions. dergi-fytronix.combohrium.com For instance, ruthenium(II) complexes with benzimidazole-based N-heterocyclic carbene (BNHC) ligands have been shown to be effective catalysts for the N-alkylation of anilines with alcohols via a hydrogen borrowing mechanism. nih.govsemanticscholar.org While direct catalytic applications of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- are not widely reported, its ability to form stable metal complexes suggests its potential as a ligand in the development of new catalysts.

Table 2: Catalytic Applications of Benzimidazole-Metal Complexes

Catalyst SystemOrganic TransformationKey Findings
Ruthenium(II)-benzimidazole complexesTransfer hydrogenation of ketonesGood catalytic activity and high yields of the corresponding alcohols. dergi-fytronix.combohrium.com
Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complexReduction of olefins and nitroarenesEfficient and reusable catalyst for reduction reactions. enpress-publisher.com
Benzimidazole Schiff base metal complexesOxidation of olefins and alcoholsVersatile catalysts for various oxidation reactions. researchgate.net

Note: This table provides examples of catalytic applications of various benzimidazole derivatives to highlight the potential of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- in catalysis.

Integration into Polymeric Materials for Functional Properties

The incorporation of benzimidazole units into polymer backbones is a well-established strategy to enhance the thermal, mechanical, and chemical stability of materials. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical resistance. The rigid and aromatic nature of the benzimidazole ring contributes to these desirable properties. acs.orgresearchgate.net

While specific research on polymers incorporating 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- as a monomer is limited, the general principles of PBI chemistry suggest its potential utility. The presence of the 4-methylphenyl group could influence the polymer's solubility and processing characteristics. The synthesis of such polymers could potentially be achieved through polycondensation reactions of a dicarboxylic acid derivative of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- with an aromatic tetramine. Benzimidazole-linked polymers (BILPs) have also been explored for applications such as gas separation due to their network structure and chemical stability. acs.org

Table 3: Properties of Polymers Containing Benzimidazole Moieties

Polymer TypeMonomersKey Properties
Poly(benzimidazole-amide)sDiacids with preformed benzimidazole rings and aromatic diaminesHigh thermal resistance, excellent mechanical properties, and enhanced hydrophilicity. researchgate.net
Polymers with 2H-benzimidazol-2-one units1H-benzo[d]imidazol-2(3H)-one and activated aromatic dihalidesHigh glass transition temperatures and good thermal stability. acs.org
Cationic Modified Benzimidazole-Linked Polymer1,2,4,5-benzenetetraamine tetrahydrochloride and 1,3,5-triformylbenzeneHigh efficiency for adsorbing Cr(VI) from water. acs.org

Note: This table showcases the properties of polymers containing various benzimidazole structures, indicating the potential for creating functional polymers with 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-.

Photonic and Optoelectronic Applications (e.g., Electroluminescent Properties)

Benzimidazole derivatives have attracted significant attention for their promising photophysical properties, making them candidates for applications in photonics and optoelectronics. researchgate.netnih.govresearchgate.net Many benzimidazole-containing compounds exhibit strong fluorescence in solution and in the solid state. researchgate.netnsf.gov This luminescence often arises from mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift. nih.gov

Table 4: Photophysical Properties of Selected Benzimidazole Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum YieldApplication
Pyrene-Benzimidazole Derivatives~350-400~420-480 (Blue)-Blue emitters for OLEDs nsf.gov
2-(2′-hydroxyphenyl)benzimidazole (HBI) derivativesVaries with solventVaries (ESIPT emission)-Fluorescent probes nih.govmdpi.comrsc.org
Zn(II) complexes with 1H-benzimidazole-2-yl hydrazones355-430406-543 (Blue to Greenish-Yellow)1.1% - 9.8%Mechanochromic and vapochromic materials mdpi.com

Note: This table presents photophysical data for various benzimidazole derivatives to illustrate the potential of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- in photonic and optoelectronic applications.

Sensing Applications (Chemosensors, Biosensors) based on Interaction Mechanisms

The ability of the benzimidazole nucleus to interact with various analytes through coordination, hydrogen bonding, and other non-covalent interactions has made it a valuable scaffold for the design of chemosensors and biosensors. researchgate.netrsc.org Benzimidazole-based fluorescent chemosensors have been developed for the detection of metal ions, anions, and small neutral molecules. rsc.orgnih.govresearchgate.net

The sensing mechanism often relies on changes in the fluorescence properties of the benzimidazole derivative upon binding with the target analyte. nih.gov For instance, the interaction with a metal ion can lead to fluorescence quenching or enhancement. While there is no specific research detailing the use of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- as a chemosensor, its structural components suggest its potential in this area. The benzimidazole moiety can act as a binding site, and the 4-methylphenyl group could be functionalized to modulate its selectivity and sensitivity.

Table 5: Benzimidazole-Based Chemosensors and Their Target Analytes

ChemosensorTarget AnalyteSensing MechanismDetection Limit
Benzimidazole-based Schiff baseCu2+ and Zn2+Fluorescence quenching for Cu2+, fluorescence enhancement for Zn2+-
1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivativesPicric acidFluorescence quenchingPicogram level researchgate.net
2-(2′-hydroxyphenyl)benzimidazole derivativeTriphosgeneRatiometric fluorescence change0.08 nM rsc.org

Note: This table provides examples of chemosensors based on various benzimidazole derivatives, highlighting the potential of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- in sensing applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Benzimidazole, 2 4 Methylphenyl Methyl Derivatives

Impact of Substituent Effects on Biological Activity Mechanisms

Research into 2-substituted benzimidazoles has shown that their mechanism of action is often tied to their ability to interact with various biological systems. nih.govsrrjournals.com For instance, in anticancer applications, many benzimidazole (B57391) derivatives are believed to exert their effects by disrupting microtubule polymerization, inhibiting specific enzymes like thioredoxin reductase, or inducing apoptosis through mitochondrial pathways. nih.govnih.gov The specific substituents on the molecule dictate which of these mechanisms is favored and the potency of the effect.

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions can lead to significant variations in activity. For example, studies on similar benzimidazole scaffolds have found that the presence of electron-withdrawing moieties can enhance antibacterial activity. researchgate.net Conversely, electron-donating groups may increase antifungal activity. researchgate.net In the context of anti-inflammatory action, the substitution pattern on the benzimidazole moiety, particularly at the 1- and 5-positions, as well as the nature of the group at the 2-position, are critical determinants of activity. srrjournals.comnih.gov For example, a 1-benzyl substitution has been reported to increase anti-inflammatory effects in certain series. srrjournals.com

The 4-methyl group on the phenylmethyl substituent of the parent compound already provides a point of reference as a weakly electron-donating group. Modifications to this group or additions to other parts of the molecule can fine-tune the biological response. For example, replacing or adding substituents to the benzyl (B1604629) ring can alter the molecule's ability to fit into a specific enzyme's active site. Similarly, substitutions on the benzimidazole ring system, such as at the N-1 position, can significantly influence the compound's chemotherapeutic efficacy by altering its lipophilicity and, consequently, its ability to penetrate cell membranes. nih.gov

Substituent Type/PositionGeneral Impact on Biological ActivityPlausible Mechanism of Action
Electron-Withdrawing Groups (e.g., -NO2, -Cl) on Benzyl RingOften enhances antibacterial and anticancer activity. researchgate.netIncreases electrophilicity, potentially leading to stronger interactions with nucleophilic residues in target enzymes or DNA. researchgate.net
Electron-Donating Groups (e.g., -OCH3, -CH3) on Benzyl RingCan enhance antifungal and anti-inflammatory activity. researchgate.netnih.govIncreases electron density, which may favor interactions with electron-deficient sites on biological targets.
Substitution at N-1 Position of BenzimidazoleModulates lipophilicity and can significantly increase antiproliferative and antimicrobial potency. nih.govAlters membrane permeability and can introduce new binding interactions with the target molecule. nih.gov
Substitution at C-5/C-6 Position of BenzimidazoleCan fine-tune activity; for instance, nitro or chloro groups can impact anticancer and antimicrobial profiles. nih.govDirectly influences the electronic environment of the benzimidazole core, affecting π-π stacking and hydrogen bonding with targets.

Correlation of Structural Modifications with Spectroscopic Signatures

The spectroscopic properties of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- derivatives are directly correlated with their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide valuable insights into how substituents alter the electronic and geometric landscape of these molecules.

Structural modifications, whether on the benzimidazole nucleus or the 2-benzyl group, induce predictable changes in spectroscopic data. In ¹H NMR spectroscopy, the chemical shifts of aromatic protons are sensitive to the electronic effects of substituents. Electron-donating groups tend to shift signals upfield (to lower ppm values) due to increased shielding, while electron-withdrawing groups cause a downfield shift due to deshielding. researchgate.net The protons of the methylene (B1212753) bridge connecting the phenyl and benzimidazole rings also provide a distinct signal whose chemical shift can be influenced by adjacent substituents.

In IR spectroscopy, the characteristic vibrational frequencies of functional groups are affected by structural changes. The N-H stretching vibration of the benzimidazole ring typically appears as a broad band, and its position can shift depending on intermolecular hydrogen bonding. The C=N stretching vibration of the imidazole (B134444) ring is also a key diagnostic peak. Substituents can alter the bond strength and, therefore, the vibrational frequency of these groups. nih.gov

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The benzimidazole system has characteristic π-π* transitions. The position (λmax) and intensity of these absorption bands are highly dependent on the extent of conjugation and the presence of auxochromic or chromophoric substituents. nih.gov Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position and interaction with the conjugated system.

Spectroscopic TechniqueObserved SignatureInfluence of Structural Modification
¹H NMRChemical shifts of aromatic and methylene protons.Electron-donating groups cause upfield shifts; electron-withdrawing groups cause downfield shifts. researchgate.net
¹³C NMRChemical shifts of carbon atoms in the aromatic rings and the methylene bridge.Substituent effects are predictable, with EWGs shifting signals downfield and EDGs shifting them upfield.
IR SpectroscopyN-H stretch, C=N stretch, C-H aromatic stretches.Substituents alter bond polarities and vibrational frequencies. For example, the C=N band may shift upon coordination with a metal or substitution. nih.gov
UV-Vis SpectroscopyAbsorption maxima (λmax) corresponding to π-π* transitions.EDGs typically cause a bathochromic shift (to longer λmax); EWGs can cause either bathochromic or hypsochromic shifts. nih.gov

Relationship between Molecular Architecture and Catalytic Efficiency

Derivatives of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- are not only biologically active but also serve as versatile ligands in catalysis, particularly in the formation of metal complexes. researchgate.net The molecular architecture of these compounds is a critical factor in determining their catalytic efficiency, influencing aspects like catalyst stability, activity, and selectivity.

The benzimidazole scaffold is a key component in N-heterocyclic carbene (NHC) ligands, which are widely used in homogeneous catalysis. researchgate.net The substituents on the benzimidazole ring and the 2-benzyl group can be systematically varied to tune the electronic and steric properties of the resulting catalyst. The electronic nature of the ligand, modulated by electron-donating or electron-withdrawing substituents, directly impacts the electron density at the metal center of the catalyst. This, in turn, affects the catalytic cycle, including steps like oxidative addition and reductive elimination. For instance, more electron-donating ligands can enhance the reactivity of the metal center in certain cross-coupling reactions. nih.gov

Steric hindrance is another crucial architectural feature. Bulky substituents near the metal center can influence the selectivity of a reaction by controlling the approach of substrates. The 2-benzyl group itself provides a degree of steric bulk that can be modified. Changing the methyl group to larger alkyl groups or introducing substituents at the ortho positions of the phenyl ring can create a more sterically demanding environment, which can be advantageous for achieving high selectivity in certain catalytic transformations.

Architectural FeatureImpact on CatalysisExample of Modification
Electronic Properties of SubstituentsModulates electron density on the metal center, affecting reactivity and the catalytic cycle. nih.govAdding an electron-withdrawing nitro group versus an electron-donating methoxy (B1213986) group to the benzimidazole ring.
Steric Bulk of 2-Benzyl GroupInfluences substrate approach and can enhance reaction selectivity (e.g., enantioselectivity).Replacing the 4-methylphenyl group with a bulkier 2,6-diisopropylphenyl group.
N-1 SubstitutionAffects the stability and solubility of the metal complex and the steric environment around the metal.Changing the N-H to an N-alkyl or N-aryl group.
Chelating GroupsCan be introduced to create multidentate ligands, enhancing the stability of the metal complex.Adding a coordinating group (e.g., pyridine) to the 2-benzyl substituent.

Influence of Substituents on Ligand-Target Binding Affinity and Mechanism

The therapeutic potential of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]- derivatives is fundamentally linked to their ability to bind to specific biological targets with high affinity and selectivity. Substituents play a pivotal role in modulating these ligand-target interactions, influencing everything from the initial recognition to the final binding mechanism.

The binding affinity of a ligand is determined by the sum of all intermolecular forces between the ligand and the target, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Substituents can introduce new functional groups capable of forming additional hydrogen bonds or can alter the molecule's shape and lipophilicity to improve hydrophobic interactions within a binding pocket. For example, adding a hydroxyl or amino group can provide new hydrogen bond donors/acceptors, potentially increasing binding affinity.

The 2-benzyl benzimidazole core is structurally analogous to purines, allowing it to act as a "biosteric" replacement and interact with a wide range of biological targets. srrjournals.com The mechanism of binding can be significantly affected by substituents. For instance, in the case of enzyme inhibition, a substituent might influence whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor by altering how it interacts with the enzyme's active site or allosteric sites.

The modular nature of the 2-benzyl benzimidazole synthesis allows for systematic modification to optimize binding. www.gov.uk For example, the N,N-dialkyl component of some potent opioid-active benzimidazoles (nitazenes) can be modified, where changing the size of the alkyl groups significantly impacts activity. www.gov.ukdrugsandalcohol.ie Similarly, substitutions on the phenyl ring of the benzyl group can alter π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the target protein's binding site.

Substituent ModificationEffect on Binding AffinityMechanism of Influence
Addition of H-bond donors/acceptors (e.g., -OH, -NH2)Can significantly increase affinity.Forms new, specific hydrogen bonds with residues in the target's binding site.
Increase in Lipophilicity (e.g., adding alkyl chains)May increase or decrease affinity depending on the target pocket's nature.Enhances hydrophobic interactions if the binding site is nonpolar; may cause steric clashes or reduce solubility.
Modification of Benzyl Ring SubstituentsAlters affinity by modifying electronic and steric properties.Influences π-π stacking, cation-π, and other non-covalent interactions with the target. researchgate.net
Substitution on the Benzimidazole CoreCan fine-tune the electronic distribution and shape of the molecule.Affects the planarity and overall conformation, influencing how the ligand fits into the binding pocket. nih.gov

Analytical Methodologies for Quantitative and Qualitative Assessment of 1h Benzimidazole, 2 4 Methylphenyl Methyl in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzimidazole (B57391) derivatives due to its versatility and wide applicability. For 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development would involve the systematic optimization of several key parameters to achieve adequate separation and detection. The choice of a stationary phase is critical, with C8 and C18 columns being common choices for the separation of benzimidazole compounds. nih.gov The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, is adjusted to control the retention and elution of the analyte. researchgate.nettandfonline.com The pH of the mobile phase can also be optimized to ensure the compound is in a single ionic form, leading to sharper peaks.

Validation of the developed HPLC method is imperative and would be performed according to established guidelines to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

Below is an interactive data table with typical starting parameters for the HPLC analysis of 2-substituted benzimidazole derivatives, which could be adapted for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-.

ParameterConditionReference
Stationary PhaseC18 column (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile:Water (gradient or isocratic) nih.govtandfonline.com
Flow Rate1.0 mL/min researchgate.net
DetectionUV at ~280 nm nih.gov
Injection Volume10-20 µLN/A
Column Temperature25-40 °C tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful tool for the analysis of 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-. However, due to the polar nature and low volatility of many benzimidazole derivatives, derivatization is often a necessary step to improve their chromatographic behavior. jfda-online.com

The most common derivatization approach for compounds with active hydrogen atoms, such as the N-H group in the benzimidazole ring, is silylation. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. youtube.comnih.govsigmaaldrich.com

The derivatized sample is then injected into the GC-MS system, where it is separated on a capillary column (typically with a non-polar stationary phase) and subsequently detected by a mass spectrometer. The mass spectrometer provides a mass spectrum that can be used for structural elucidation and confirmation of the analyte's identity.

The following interactive data table outlines typical conditions for the GC-MS analysis of derivatized benzimidazoles.

ParameterConditionReference
Derivatization AgentMSTFA or BSTFA with TMCS youtube.comsigmaaldrich.com
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)N/A
Carrier GasHelium at ~1 mL/minN/A
Injector Temperature250-280 °C mdpi.com
Oven ProgramInitial temp. ~100 °C, ramp to ~300 °C mdpi.com
Ionization ModeElectron Ionization (EI) at 70 eV mdpi.com
Mass AnalyzerQuadrupole or Ion Trap nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) provides a high-efficiency separation alternative to chromatography for the analysis of charged or chargeable species. Benzimidazoles, being basic compounds, can be readily analyzed by Capillary Zone Electrophoresis (CZE). nih.gov

In CZE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte (BGE). For benzimidazole derivatives, a low pH BGE is often used to ensure the analytes are protonated and carry a positive charge. nih.govresearchgate.net The composition and pH of the BGE, applied voltage, and capillary temperature are key parameters that are optimized to achieve the desired separation.

Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and selectivity, allowing for confident identification of the target compound. nih.gov

An interactive data table with typical parameters for the CZE analysis of benzimidazoles is provided below.

ParameterConditionReference
CapillaryFused silica (B1680970) (e.g., 50 µm i.d., 50-70 cm length) scielo.br
Background Electrolyte (BGE)Formic acid or phosphate (B84403) buffer (low pH) nih.gov
Applied Voltage20-30 kV nih.gov
Temperature25 °C nih.gov
InjectionHydrodynamic (pressure) nih.gov
DetectionUV or Mass Spectrometry (MS) nih.gov

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the quantification of electroactive compounds like 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation or reduction behavior of the benzimidazole moiety. usm.mydergipark.org.tr

These methods typically involve a three-electrode system (working, reference, and counter electrodes) immersed in a solution of the sample in a suitable supporting electrolyte. The choice of working electrode material (e.g., glassy carbon, carbon paste) and the pH of the supporting electrolyte can significantly influence the electrochemical response and are therefore important parameters to optimize. researchgate.net

For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution compared to CV. A calibration curve can be constructed by plotting the peak current against the concentration of the analyte.

The interactive data table below summarizes typical parameters for the electrochemical analysis of benzimidazole derivatives.

ParameterConditionReference
TechniqueDifferential Pulse Voltammetry (DPV) dergipark.org.tr
Working ElectrodeGlassy Carbon Electrode (GCE) researchgate.net
Reference ElectrodeAg/AgCl researchgate.net
Counter ElectrodePlatinum wire researchgate.net
Supporting ElectrolytePhosphate or Britton-Robinson buffer dergipark.org.tr
Scan RangeDependent on oxidation potentialN/A

Emerging Research Directions and Future Perspectives for 1h Benzimidazole, 2 4 Methylphenyl Methyl

Exploration of Novel Synthetic Pathways and Sustainable Production

The synthesis of benzimidazole (B57391) derivatives, including 2-[(4-methylphenyl)methyl]-1H-benzimidazole, is continuously evolving towards more efficient and environmentally benign methodologies. researchgate.net Traditional methods often involve harsh reaction conditions, such as the condensation of o-phenylenediamine (B120857) with carboxylic acids under strong acidic conditions or with aldehydes in the presence of oxidizing agents. nih.gov Current research focuses on overcoming these limitations through innovative and sustainable approaches.

Novel Synthetic Strategies:

One promising approach involves the use of milder oxidizing agents like pyridine (B92270) N-oxide in a solvent-free reaction to produce the benzimidazole core from halogenated compounds and aromatic 1,2-diamines, offering good yields and moderate reaction temperatures. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, accelerating reaction times and often improving yields for the synthesis of various benzimidazole derivatives. semanticscholar.org

Recent advancements have also highlighted the use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), to facilitate the synthesis of 2-substituted 1H-benzimidazoles. nih.gov These methods are often more eco-friendly, proceeding in solvents like ethanol (B145695) and offering high yields in shorter reaction times. nih.gov The catalytic activity of such nanoparticles enhances the reaction efficiency and allows for easier product separation and catalyst recycling. nih.gov

Sustainable Production:

The principles of green chemistry are increasingly being integrated into the synthesis of benzimidazole derivatives. researchgate.net This includes the use of eco-friendly solvents, energy-efficient reaction conditions (like microwave irradiation), and the development of one-pot synthesis procedures to minimize waste. semanticscholar.orgresearchgate.net For instance, a sustainable, solvent- and metal-free, atom-economical synthetic method has been established for related benzimidazole derivatives, utilizing a cascade reaction of condensation followed by intramolecular cyclization. acs.org Photocatalytic synthesis is another innovative and sustainable route being explored, where a tandem process can be initiated from simple starting materials using light as an energy source. rawdatalibrary.net

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodologyKey FeaturesAdvantagesChallenges
Traditional Condensation Use of strong acids or oxidizing agents. nih.govWell-established and versatile.Harsh reaction conditions, potential for side products, and environmental concerns. nih.govfrontiersin.org
Pyridine N-oxide Oxidation Solvent-free reaction with a mild oxidizing agent. researchgate.netGood yields, moderate temperatures, and faster reaction rates. researchgate.netLimited to specific starting materials.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. semanticscholar.orgFaster reaction times, improved yields, and enhanced purification. researchgate.netsemanticscholar.orgRequires specialized equipment. researchgate.net
Nanocatalysis (e.g., ZnO-NPs) Use of nanoparticles as catalysts in eco-friendly solvents. nih.govHigh yields, reduced reaction times, catalyst recyclability, and environmentally benign. nih.govsemanticscholar.orgCatalyst synthesis and characterization required.
Sustainable Photocatalysis Use of light to promote the reaction. rawdatalibrary.netUtilizes renewable energy and sustainable raw materials. rawdatalibrary.netRequires specific photocatalysts and optimization of reaction conditions.

Discovery of New Biological Targets and Mechanistic Pathways

While benzimidazole derivatives are known for a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects, research on 2-[(4-methylphenyl)methyl]-1H-benzimidazole and its analogs is uncovering new biological targets and elucidating their mechanisms of action. nih.govimpactfactor.org

Antimicrobial and Antifungal Activity:

Benzimidazole-based compounds have shown potential against a variety of pathogens, including both gram-positive and gram-negative bacteria, as well as fungal strains. nih.govimpactfactor.org The structural similarity of the benzimidazole nucleus to naturally occurring nucleotides allows it to interact with various biological macromolecules. frontiersin.org For instance, certain fluorinated benzimidazoles have demonstrated significant antimicrobial activity. nih.gov

Anticancer Potential:

A significant area of research is the anticancer activity of benzimidazole derivatives. impactfactor.org These compounds can target specific pathways and processes involved in cancer progression. impactfactor.org For example, some derivatives act as inhibitors of key enzymes like dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and some amino acids in proliferating cells. nih.gov Others have been investigated as inhibitors of tyrosine kinases such as EGFR, HER2, and CDK2, which are often dysregulated in cancer. mdpi.com The ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells is a key area of investigation. mdpi.com

Emerging Therapeutic Areas:

Beyond antimicrobial and anticancer applications, research is expanding into other therapeutic areas. Benzimidazole derivatives are being explored as:

α-glucosidase inhibitors for the management of diabetes. nih.gov

Positive allosteric modulators of GABA-A receptors for neurological disorders. nih.gov

Lysine (B10760008) demethylase inhibitors , which have implications in cancer therapy. acs.org

The diverse biological activities stem from the ability of the benzimidazole scaffold to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and metal ion interactions. nih.gov

Table 2: Investigated Biological Targets of Benzimidazole Derivatives

Biological TargetTherapeutic AreaExample of Derivative/Study
Dihydrofolate Reductase (DHFR)Anticancer, AntibacterialN-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed interaction with DHFR. nih.gov
Tyrosine Kinases (EGFR, HER2, CDK2)Anticancer(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were identified as multi-kinase inhibitors. mdpi.com
α-GlucosidaseAntidiabetic2-phenyl-1H-benzo[d]imidazole derivatives were developed as potent α-glucosidase inhibitors. nih.gov
GABA-A ReceptorsNeurological Disorders2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators. nih.gov
Lysine DemethylasesAnticancerA benzimidazole benzylpyrazole derivative was identified as a lysine demethylase inhibitor. acs.org

Development of Advanced Materials with Enhanced Performance

The unique physicochemical properties of the benzimidazole core make it a valuable building block for the development of advanced materials. Research in this area is focused on creating materials with tailored optical, electronic, and thermal properties.

Liquid Crystals:

Benzimidazole derivatives have been successfully incorporated into the structure of liquid crystals. The introduction of a 1-methyl-1H-benzimidazole unit into biphenyl-based compounds has been shown to lower melting points and widen the mesophase range compared to their non-methylated analogs. researchgate.net This is attributed to the disruption of intermolecular hydrogen bonding by the methyl group. researchgate.net The terminal substituents on the benzimidazole ring also play a crucial role in determining the type of mesophase (smectic or nematic) and its stability. researchgate.net

Organic Thermoelectric Materials:

There is growing interest in using benzimidazole derivatives as n-type dopants for organic thermoelectric materials. polimi.it These materials can convert heat energy into electrical energy and are promising for applications in waste heat recovery and solar energy conversion. The benzimidazole moiety can be synthesized through an oxidative cyclocondensation reaction, providing a facile route to these functional materials. polimi.it

The development of these advanced materials relies on the ability to precisely control the molecular structure of the benzimidazole derivatives to achieve the desired bulk properties.

Integration into Supramolecular Assemblies and Nanotechnology

The benzimidazole scaffold's ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal candidate for the construction of supramolecular assemblies and for applications in nanotechnology. researchgate.net

Supramolecular Chemistry:

Benzimidazole and its derivatives can self-assemble into a variety of well-defined structures, including coordination complexes, metal-organic frameworks (MOFs), and coordination polymers. researchgate.net The imidazole (B134444) ring can coordinate with metal ions, while the benzyl (B1604629) group can engage in hydrophobic interactions, allowing for the formation of diverse and complex architectures. researchgate.net These supramolecular structures have potential applications in sensing, photoluminescence, and catalysis. researchgate.net

Nanotechnology:

Nanotechnology offers exciting opportunities for enhancing the delivery and efficacy of benzimidazole-based therapeutic agents. researchgate.netimpactfactor.org The use of nanocarriers and nanoparticles can improve the bioavailability, provide controlled release, and enable targeted delivery of these compounds, thereby maximizing their therapeutic effects while minimizing potential side effects. impactfactor.org The synthesis of benzimidazole derivatives can also be facilitated by nanotechnology, for example, through the use of magnetic nanoparticles as recoverable catalysts. semanticscholar.org

The convergence of benzimidazole chemistry with supramolecular science and nanotechnology is expected to lead to the development of novel functional materials and more effective therapeutic systems.

Challenges and Opportunities in the Academic Research Landscape of Benzimidazole Derivatives

The field of benzimidazole research is vibrant and full of potential, but it is not without its challenges.

Challenges:

Drug Resistance: The emergence of resistance to existing antimicrobial and anticancer agents is a significant hurdle that necessitates the development of new benzimidazole derivatives with novel mechanisms of action. nih.gov

Synthetic Complexity: While new synthetic methods are being developed, the synthesis of complex benzimidazole derivatives can still be tedious and costly. nih.govfrontiersin.org

Toxicity and Safety: Ensuring the safety and minimizing the potential toxicity of new benzimidazole compounds is a critical challenge that requires thorough preclinical evaluation. researchgate.netimpactfactor.org Off-target effects can lead to undesirable side reactions. impactfactor.org

Limited Structural Information: A lack of detailed structural information for some biological targets can hamper rational drug design efforts. nih.gov

Opportunities:

Multitarget Approaches: Designing benzimidazole derivatives that can simultaneously modulate multiple biological targets offers a promising strategy to overcome drug resistance and treat complex diseases. impactfactor.org

Personalized Medicine: The vast chemical space of benzimidazole derivatives provides opportunities to develop personalized therapies tailored to individual patient profiles. researchgate.netimpactfactor.org

High-Throughput Screening: The use of high-throughput screening and computational methods can accelerate the discovery and optimization of new bioactive benzimidazole compounds. researchgate.net

Exploration of Natural Sources: Nature remains a rich source of chemical diversity, and the exploration of natural products may lead to the discovery of novel benzimidazole scaffolds with unique biological activities. impactfactor.org

Q & A

Basic: What are the common synthetic routes for 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-?

The compound is typically synthesized via condensation reactions. A standard method involves reacting o-phenylenediamine derivatives with 4-methylbenzyl halides or carbonyl-containing precursors under acidic or oxidative conditions. For example, the use of nitro-substituted intermediates followed by reduction can yield the target compound. Characterization often employs ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.5 ppm) and HPLC for purity assessment (>95%) .

Advanced: How can synthetic yield and purity be optimized for this benzimidazole derivative?

Optimization strategies include:

  • Catalyst selection : Lewis acids like ZnCl₂ or FeCl₃ improve reaction efficiency in condensation steps.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) resolves co-eluting impurities .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL/SHELXS ) validates structural integrity and identifies polymorphic variations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2 and benzyl linkage to N1). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.1) and fragmentation patterns.
  • FT-IR : Detects NH stretching (~3400 cm⁻¹) and C=N/C-C aromatic vibrations (1600–1450 cm⁻¹) .

Advanced: How do structural modifications at the 4-methylphenyl group affect bioactivity?

Substituent effects are systematically studied via structure-activity relationship (SAR) analyses:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity but reduce solubility.
  • Methyl groups improve lipophilicity, aiding membrane penetration (logP ~3.2). Comparative assays against S. aureus show a 2–4× increase in MIC (4 µg/mL) compared to unsubstituted analogs .
  • X-ray crystallography (via SHELXD ) reveals steric hindrance from bulky substituents, impacting binding to target enzymes .

Basic: What biological activities are reported for this compound?

Primary activities include:

  • Antimicrobial : MIC values of 4–16 µg/mL against Gram-positive bacteria (S. aureus, B. subtilis).
  • Antifungal : Moderate activity against C. albicans (IC₅₀ ~20 µg/mL).
  • Mechanistic insight : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via heme iron coordination .

Advanced: How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC determination).
  • Purity : Impurities >5% skew results; validate via HPLC-UV/ELSD .
  • Crystal polymorphism : Use powder XRD to confirm crystalline phase consistency .

Basic: What computational tools are used to predict interactions with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Models binding to CYP51 (PDB: 5TZ1) with ∆G ≈ -8.5 kcal/mol.
  • DFT calculations : Predict electronic properties (HOMO-LUMO gap ~4.1 eV) and reactive sites for electrophilic attack .

Advanced: How can solvent effects influence reactivity in synthetic steps?

  • Polar solvents stabilize transition states in SN2 mechanisms (e.g., DMSO increases reaction rate by 30%).
  • Dielectric constant : High-ε solvents (e.g., water) disfavor neutral intermediates, requiring phase-transfer catalysts .

Basic: What are the key challenges in scaling up synthesis?

  • Exothermic reactions : Use jacketed reactors for temperature control (<50°C).
  • Byproduct formation : Optimize stoichiometry (1:1.2 molar ratio of amine to electrophile) and employ continuous flow reactors for reproducibility .

Advanced: How does this compound compare to its halogenated analogs in stability studies?

  • Accelerated stability testing (40°C/75% RH, 6 months):

    SubstituentDegradation (%)Major Degradant
    -CH₃<5%Oxidized sulfone
    -Cl12%Hydrolyzed amine
    • LC-MS identifies oxidation products (e.g., sulfoxide at m/z 265.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.